molecular formula C6H6O4 B1673743 Kojic acid CAS No. 501-30-4

Kojic acid

Cat. No.: B1673743
CAS No.: 501-30-4
M. Wt: 142.11 g/mol
InChI Key: BEJNERDRQOWKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kojic acid (KA), a γ-pyrone derivative (5-hydroxy-2-hydroxymethyl-4-pyrone), is a secondary metabolite produced by fungal species such as Aspergillus oryzae and Penicillium . First isolated in 1907 and structurally characterized in 1924, KA has gained prominence in cosmetics, food, and pharmaceuticals due to its tyrosinase-inhibiting activity, which prevents melanogenesis and food browning . Industrially, KA is biosynthesized via fermentation of glucose or starch by Aspergillus strains, with yields up to 79.3 g/L under optimized conditions (pH 4.5–5.0, 28°C, 11-day incubation) . Its applications span skin-lightening creams, antimicrobial agents, metal chelators, and pesticides .

Chemical Reactions Analysis

Types of Reactions

Kojic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cosmetic Applications

Kojic acid is widely utilized in cosmetic formulations due to its ability to lighten skin and treat hyperpigmentation disorders such as melasma, age spots, and freckles.

  • Mechanism of Action : this compound inhibits tyrosinase activity, leading to reduced melanin production in the skin. Its efficacy has been demonstrated in various studies, including one that reported significant improvement in skin hyperpigmentation through hyperspectral imaging analysis .
  • Formulations : this compound is commonly incorporated into creams, lotions, and serums. A study comparing 4% hydroquinone with 0.75% this compound cream found that both were effective in treating facial melasma, highlighting the versatility of this compound as a standalone or adjunct treatment .
  • Safety and Efficacy : While generally regarded as safe for topical use, some studies have reported allergic reactions in a small percentage of users . Long-term safety assessments are crucial as high concentrations may lead to adverse effects.

Pharmaceutical Applications

This compound's applications extend beyond cosmetics into pharmaceuticals due to its antimicrobial and antiviral properties.

  • Antimicrobial Activity : this compound has been shown to possess significant antimicrobial effects against various pathogens. It enhances the efficacy of antifungal agents such as amphotericin B and strobilurin by targeting the fungal antioxidative system .
  • Potential Therapeutic Uses : Research indicates that this compound could serve as a chemotherapeutic sensitizer, enhancing the effectiveness of certain antifungal treatments . Its biocompatibility makes it suitable for incorporation into pharmaceutical formulations aimed at treating skin infections.

Agricultural Applications

This compound is also explored for its potential agricultural benefits.

  • Insecticide Properties : Studies suggest that this compound may exhibit insecticidal properties due to its inhibitory effect on tyrosinase and interaction with o-quinones . This opens avenues for developing environmentally friendly pest control agents.
  • Nematicidal Activity : Research has demonstrated that this compound produced by Aspergillus oryzae shows nematicidal activity against Meloidogyne incognita, a common plant-parasitic nematode . This application could be pivotal in sustainable agriculture practices.

Case Studies and Research Findings

Several studies underscore the diverse applications of this compound:

StudyFocus AreaKey Findings
Cosmetic EfficacyDemonstrated significant reduction in hyperpigmentation with topical application.
Antifungal SynergyEnhanced activity of antifungal agents when combined with this compound.
Skin ImagingUtilized hyperspectral imaging to assess changes in skin pigmentation post-treatment with this compound.
Melasma TreatmentCompared efficacy of this compound and hydroquinone; both showed positive results in treating melasma.

Comparison with Similar Compounds

Kojic Acid vs. This compound Esters (KAE)

This compound esters, such as this compound dipalmitate (KDP), address KA’s limitations in stability and lipophilicity.

Property This compound This compound Esters (KAE/KDP)
Solubility Water-soluble Oil-soluble (lipophilic)
Stability Degrades under UV/heat Enhanced thermal/UV stability
Skin Penetration Moderate Improved via nanoemulsion delivery
Toxicity Potential endocrine disruption at 1% Lower cytotoxicity
Efficacy IC₅₀ = 0.09 mM (tyrosinase) Hydrolyzed to KA in situ; comparable or superior efficacy

KAE derivatives, synthesized enzymatically using lipases (e.g., Pseudomonas cepacia lipase), exhibit superior compatibility in cosmetic formulations and broader applications as preservatives and antimicrobials .

This compound vs. 8-Hydroxy-5-Methoxypsoralen

This compound, isolated from heat-treated Angelica dahurica, demonstrates stronger tyrosinase inhibition (IC₅₀ = 0.0086 mM) compared to KA (IC₅₀ = 0.0907 mM) . However, its phototoxic risk (common to psoralens) limits cosmetic use, whereas KA remains preferred for topical safety .

This compound vs. Dibromohemibastadin (DBHB)

While KA inhibits bacterial quorum sensing (QS) by mimicking acyl-homoserine lactones (AHLs) and binding LuxR-type receptors, DBHB—a marine sponge-derived compound—targets regulatory QS steps without direct AHL antagonism . KA’s broader QS inhibition spectrum (e.g., against Pseudomonas aeruginosa) contrasts with DBHB’s partial luminescence suppression in E. coli biosensors .

This compound vs. Other Derivatives

  • This compound Monomethyl/Dimethyl Ether: Isolated from Aspergillus flavus, these derivatives show structural modifications but lack extensive efficacy data .
  • Metal Complexes : KA-chelated metals (e.g., Zn²⁺, Cu²⁺) enhance tyrosinase inhibition and radioprotective effects but face solubility challenges .

Key Research Findings

  • Efficacy : KA’s anti-browning activity in food (e.g., apple juice, litchi) is attributed to copper chelation in tyrosinase’s active site . Derivatives like KDP achieve 8-fold greater tyrosinase inhibition in some studies .
  • Derivatives like KAE mitigate toxicity concerns .
  • Production: Fermentation remains cost-effective for KA, whereas enzymatic synthesis (e.g., MetZymes® PURECO Pyranose oxidase) enables scalable glucosone-to-KA conversion .

Data Tables

Table 1: Physical/Chemical Properties

Compound Solubility Stability Key Application
This compound Water, ethanol Heat/UV-sensitive Cosmetics, food preservation
This compound Dipalmitate Oils, fats High thermal stability Cosmetic nanoemulsions
8-Hydroxy-5-Methoxypsoralen Ethanol Light-sensitive Phytomedicine

Table 2: Tyrosinase Inhibition Efficacy

Compound IC₅₀ (mM) Source
This compound 0.0907 Chaenomeles speciosa
8-Hydroxy-5-Methoxypsoralen 0.0086 Angelica dahurica
This compound Dipalmitate 0.011* In vitro hydrolysis

*Estimated based on hydrolysis efficiency.

Biological Activity

Kojic acid, a natural compound derived from fungi, is primarily recognized for its role as a skin-lightening agent due to its ability to inhibit the enzyme tyrosinase, which is crucial in melanin production. Beyond its cosmetic applications, this compound exhibits a wide range of biological activities that have garnered significant interest in both pharmaceutical and medical research. This article explores the diverse biological activities of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects.

This compound (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is characterized by its ability to chelate metal ions and inhibit enzymatic activities. Its primary mechanism involves the competitive inhibition of tyrosinase, leading to reduced melanin synthesis. This property underpins its use in cosmetic formulations aimed at treating hyperpigmentation disorders such as melasma and age spots .

Table 1: Key Biological Activities of this compound

Activity Description References
Tyrosinase Inhibition Reduces melanin production by inhibiting tyrosinase activity.
Antimicrobial Exhibits antibacterial and antifungal properties against various pathogens.
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Modulates inflammatory responses, potentially beneficial in treating skin conditions.
Anticancer Potential Induces cytotoxic effects on cancer cell lines, including melanoma and breast cancer.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential utility in topical formulations for infections .

Antioxidant Properties

Research indicates that this compound can reduce oxidative stress by scavenging reactive oxygen species (ROS). This activity is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and pigmentation disorders .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been linked to its ability to modulate cytokine production and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory skin conditions such as eczema and dermatitis .

Case Studies

  • Skin Hyperpigmentation Treatment : A clinical study evaluated the effectiveness of this compound in reducing skin hyperpigmentation using hyperspectral imaging. Results indicated a significant improvement in skin brightness and reduction in discoloration after treatment with this compound formulations .
  • Combination Therapy : A study comparing the efficacy of this compound with hydroquinone showed that their combination resulted in superior depigmenting effects compared to either agent alone, highlighting the synergistic potential of these compounds .

Safety and Toxicology

While this compound is widely used in cosmetics, concerns regarding its safety profile have been raised. Research indicates that at certain concentrations, this compound may induce thyroid proliferative lesions in animal models, necessitating careful consideration of dosage in formulations . However, studies have also shown that when used appropriately, this compound derivatives are generally safe for human use .

Q & A

Q. What experimental designs are recommended to evaluate kojic acid's tyrosinase inhibition efficacy in vitro?

Category: Basic Research
Answer:
Standard protocols involve spectrophotometric assays using mushroom or human tyrosinase, with L-DOPA or L-tyrosine as substrates. Reaction mixtures typically include this compound at varying concentrations (e.g., 25–400 μg/mL), a positive control (e.g., arbutin), and negative controls. Data analysis employs Michaelis-Menten kinetics or IC50 calculations via dose-response curves. Ensure pH and temperature optimization (25–37°C) to mimic physiological conditions. Conflicting results across studies often arise from differences in enzyme sources or substrate specificity; thus, cross-validation using multiple assays (e.g., cell-based melanin quantification) is advised .

Q. How can researchers resolve contradictions in reported this compound cytotoxicity across cancer cell lines?

Category: Advanced Research
Answer:
Discrepancies may stem from cell line heterogeneity, exposure time, or assay sensitivity. Methodologically, standardize protocols:

  • Use MTT/WST-1 assays with matched controls.
  • Validate via flow cytometry (apoptosis/necrosis markers).
  • Cross-reference with genomic databases (e.g., CCLE) to account for genetic variability.
    For instance, notes cytotoxicity in melanoma and hepatocellular carcinoma cells but not in normal fibroblasts, emphasizing context-dependent effects. Meta-analyses of dose-response curves and ROS scavenging assays can clarify mechanisms .

Q. What parameters optimize enzymatic synthesis of this compound esters for scalable production?

Category: Advanced Research
Answer:
Enzymatic esterification using lipases (e.g., Novozym 435) in solvent-free systems enhances efficiency. Key parameters:

  • Temperature: 40–60°C balances enzyme activity and substrate stability.
  • Water content: <5% to favor esterification over hydrolysis.
  • Lipase reusability: Immobilization on silica or chitosan improves cost-effectiveness.
    Comparative studies show solvent-free systems yield >80% conversion vs. 50–60% in organic solvents. Reactor designs (e.g., packed-bed) further improve scalability .

Q. How do structural modifications of this compound influence its antimicrobial activity?

Category: Advanced Research
Answer:
Derivatization at the C-5 hydroxyl group (e.g., acylations, halogenation) enhances lipophilicity and membrane penetration. For example, chlorothis compound derivatives exhibit improved antifungal activity against Candida spp. due to increased electrophilicity. Structure-activity relationship (SAR) studies require:

  • Synthesis via regioselective acylation (e.g., acetic anhydride in pyridine).
  • Characterization via <sup>1</sup>H NMR and elemental analysis.
  • Bioactivity screening using broth microdilution (CLSI guidelines). reports MIC values <50 μg/mL for select derivatives, highlighting ligand size and polarity as critical factors .

Q. What in silico approaches predict this compound's protein targets and mechanisms?

Category: Advanced Research
Answer:
Network pharmacology and molecular docking (e.g., AutoDock Vina) identify interactions with tyrosinase, NF-κB, or MAPK pathways. Steps include:

  • Target prediction via PharmMapper or SwissTargetPrediction.
  • Pathway enrichment (KEGG/GO) to link targets to biological processes.
  • Validation using molecular dynamics simulations (e.g., GROMACS) to assess binding stability. highlights this compound’s potential in wound healing and cancer via MMP-9 inhibition, though clinical validation remains pending .

Q. How do mutagenesis strategies improve Aspergillus strains for this compound overproduction?

Category: Basic Research
Answer:
Random mutagenesis (UV, NTG) disrupts regulatory genes (e.g., pkaR in cAMP signaling) to de-repress biosynthesis. Protocols:

  • UV mutagenesis: 254 nm exposure for 30–120 sec, followed by lethality rate calculation.
  • Chemical mutagenesis: NTG (0.1–1 mg/mL) for 30–60 min.
  • Screening on high-yield media (e.g., glucose-yeast extract). reports 2–3 fold yield increases using ARTP mutagenesis, which induces DNA breaks without protoplast preparation .

Q. What analytical methods quantify this compound in complex fermentation matrices?

Category: Basic Research
Answer:
HPLC (C18 column, UV detection at 270 nm) is standard, with mobile phases of 0.1% phosphoric acid:methanol (95:5). For rapid screening, FTIR (peaks at 1660 cm<sup>-1</sup> for γ-pyrone) or colorimetric Fe(III) assays are used. Validate against calibration curves (R<sup>2</sup> >0.99) and spike-recovery tests (85–115% acceptable). emphasizes HPLC’s precision (±2% RSD) for regulatory submissions .

Q. How do researchers address this compound’s instability in formulation studies?

Category: Advanced Research
Answer:
Instability in aqueous solutions (pH >6) is mitigated via:

  • Derivatization: this compound dipalmitate enhances photostability.
  • Encapsulation: Poly(lactic-co-glycolic acid) nanoparticles (PLGA) improve half-life.
  • Co-solvents: Propylene glycol (10–20%) prevents oxidative degradation. Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring is critical. notes pH 4–5 as optimal for cosmetic formulations .

Q. What in vivo models assess this compound’s depigmenting efficacy and toxicity?

Category: Advanced Research
Answer:

  • Efficacy: UVB-induced hyperpigmentation in C57BL/6 mice, with melanin index reduction measured via spectrophotometry.
  • Toxicity: Acute oral LD50 in rodents (1000–1500 mg/kg, per ) and 90-day subchronic studies (300–1000 mg/kg/day). Histopathology (liver/kidney) and serum biochemistry (ALT, BUN) are mandatory. Conflicting genotoxicity data require Ames test and micronucleus assay integration .

Q. How can metabolomics elucidate this compound’s biosynthetic pathways in Aspergillus?

Category: Advanced Research
Answer:
<sup>13</sup>C-labeled glucose tracing combined with LC-MS/MS identifies precursor fluxes into the polyketide pathway. Key steps:

  • Quenching: Cold methanol to halt metabolism.
  • Extraction: Acetonitrile/water (80:20) for intracellular metabolites.
  • Data analysis: Pathway tools (e.g., MetaCyc) map isotopologue distributions. suggests glycolysis and shikimate pathways as critical nodes for yield optimization .

Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNERDRQOWKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040236
Record name Kojic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kojic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine
Record name KOJIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone

CAS No.

501-30-4
Record name Kojic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kojic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kojic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name kojic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kojic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-hydroxymethyl-4-pyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KOJIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K23F1TT52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KOJIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Kojic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153.5 °C, 161 °C
Record name Kojic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name KOJIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7664
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Kojic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Comenic acid was found to be an excellent representative of the gamma-pyrone group in use for the purposes of the present invention. 5-hydroxy-4-oxo-4H-pyran-2-carbon acid, or comenic acid, exists in the form of yellowish crystals, has a melting point of about 270° C., and has a molecular mass equal to 156.095 (C6H4O5). Comenic acid is moderately water- and alcohol-soluble and practically insoluble in nonpolar organic solvents. Comenic acid is produced from kojic acid with good yield. Comenic acid is one of the ingredients of a widely used antibacterial medicinal preparation sold in Russia, Baliz-2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-hydroxy-4-oxo-4H-pyran-2-carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.